molecular formula C9H7FN2O3 B1518777 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1146289-84-0

7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1518777
CAS No.: 1146289-84-0
M. Wt: 210.16 g/mol
InChI Key: KKIGZYNYRMWCLY-UHFFFAOYSA-N
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Description

7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound with the molecular formula C9H7FN2O3 and a molecular weight of 210.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroquinoline ring, which is a heterocyclic compound containing a nitrogen atom . It also contains functional groups such as a nitro group (-NO2) and a fluoro group (-F) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted boiling point of approximately 409.0° C at 760 mmHg . The predicted density is approximately 1.5 g/cm3 , and the predicted refractive index is n20D 1.58 .

Scientific Research Applications

Antibacterial and Anticancer Agents Synthesis

Researchers have focused on synthesizing novel quinolone derivatives, including those related to 7-Fluoro-6-nitro-1,2,3,4-tetrahydroquinolin-2-one, due to their potent antibacterial and anticancer properties. For instance, Al-Hiari et al. (2007) demonstrated the preparation of new 8-nitrofluoroquinolone models with significant antibacterial activity against both gram-positive and gram-negative strains, highlighting the potential of such compounds in addressing antibiotic resistance challenges (Al-Hiari et al., 2007). Similarly, compounds designed by Al-Trawneh et al. (2010) incorporating the fluoroquinolone structure showed both antibacterial and anticancer activities, suggesting a dual therapeutic approach with these molecules (Al-Trawneh et al., 2010).

Fluorescent Probes for Hypoxia Detection

The enzymatic conversion of nitroquinoline compounds under hypoxic conditions to fluorescent derivatives has been explored for detecting low oxygen levels in solid tumors. Rajapakse et al. (2013) investigated the metabolism of a pro-fluorescent substrate, showing its conversion to a known fluorophore selectively under hypoxic conditions, which may enable the use of such compounds as fluorescent probes for hypoxia in tumor models (Rajapakse et al., 2013).

Novel Herbicides Development

The quest for new herbicides has led to the synthesis of compounds featuring the fluoroquinolone core structure due to their mode of action as protoporphyrinogen oxidase (protox) inhibitors. Huang et al. (2005) highlighted the herbicidal activity of novel compounds, including those derived from fluoroquinolone, which show promise due to their efficacy, broad-spectrum activity, and safety for crops (Huang et al., 2005).

Properties

IUPAC Name

7-fluoro-6-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O3/c10-6-4-7-5(1-2-9(13)11-7)3-8(6)12(14)15/h3-4H,1-2H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIGZYNYRMWCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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